![molecular formula C22H16N4O3S B2919799 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226458-88-3](/img/no-structure.png)
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16N4O3S and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives are explored for their synthesis and potential biological activities. A study by Kotaiah et al. (2012) focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their antioxidant activity. Certain compounds showed significant radical scavenging activities, suggesting their potential in antioxidant applications (Kotaiah et al., 2012).
Antimicrobial Properties
The antimicrobial activity of these compounds has also been a subject of interest. Vlasov et al. (2015) developed a synthesis approach for these compounds, leading to the discovery of antimicrobial activities against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).
Potential in Anticancer Research
Additionally, the compounds hold promise in anticancer research. El-Gazzar et al. (2006) prepared a thieno[2,3-d]pyrimidine compound fused with a thiazolo ring, which displayed activities such as inhibiting adenosine kinase and exhibiting anticancer properties (El-Gazzar et al., 2006).
Anti-protozoal Potential
Dürüst et al. (2012) investigated 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds for their anti-protozoal and anti-cancer activities, further exemplifying the diverse biological activities of these compounds (Dürüst et al., 2012).
Antiviral and Antihypertensive Applications
El-Essawy et al. (2007) synthesized related compounds which showed moderate antiviral activities against hepatitis B virus, indicating potential antiviral applications (El-Essawy et al., 2007). Russell et al. (1988) synthesized derivatives with potential antihypertensive effects in rats, showcasing the versatility of these compounds in different therapeutic areas (Russell et al., 1988).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the introduction of the oxadiazole and methylphenyl groups.", "Starting Materials": [ "2-Amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine", "Phenylhydrazine", "Methyl 3-bromobenzoate", "Sodium azide", "Copper(I) iodide", "Triphenylphosphine", "Sodium borohydride", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine by reacting methyl 3-bromobenzoate with 2-amino-4,6-dimethylthiophene-3-carbonitrile in the presence of sodium azide, copper(I) iodide, and triphenylphosphine in ethanol.", "Step 2: Reduction of the cyano group in 2-amino-3-cyano-4,6-dimethylthieno[3,2-d]pyrimidine to an amino group using sodium borohydride in ethanol.", "Step 3: Alkylation of the amino group in 2-amino-3-methyl-4,6-dimethylthieno[3,2-d]pyrimidine with chloroacetic acid in the presence of sodium hydroxide in water to form 3-methyl-2-(carboxymethylamino)-4,6-dimethylthieno[3,2-d]pyrimidine.", "Step 4: Cyclization of 3-methyl-2-(carboxymethylamino)-4,6-dimethylthieno[3,2-d]pyrimidine with hydrochloric acid in acetone to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Synthesis of 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with phenylhydrazine and chloroacetic acid in ethanol to form 3-(phenylhydrazono)-2-thioxo-1,3-thiazolidin-4-one, which is then reacted with m-tolylisocyanate in diethyl ether to form the final product." ] } | |
CAS RN |
1226458-88-3 |
Product Name |
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C22H16N4O3S |
Molecular Weight |
416.46 |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-9-16(12-14)26-21(27)19-17(10-11-30-19)25(22(26)28)13-18-23-20(24-29-18)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
WMOMGZJRDXZFHR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)
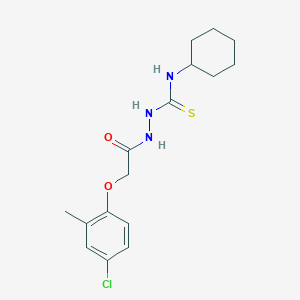
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2919719.png)
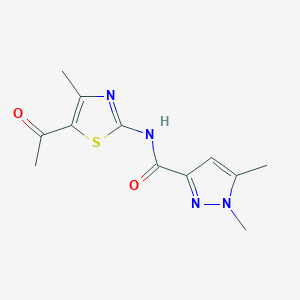

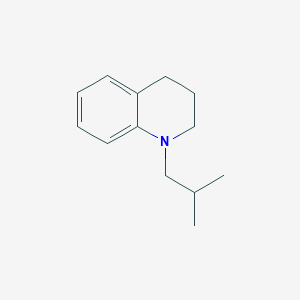
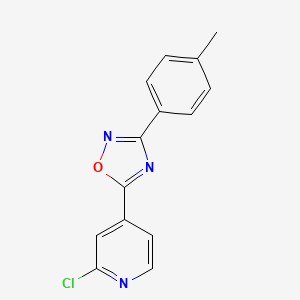
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
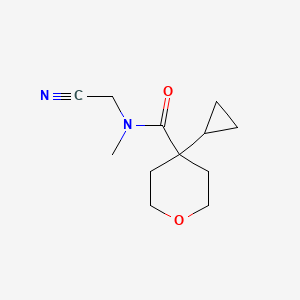
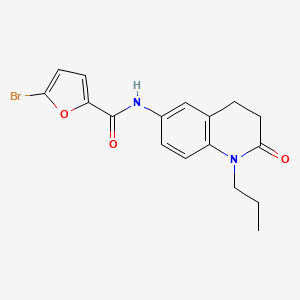


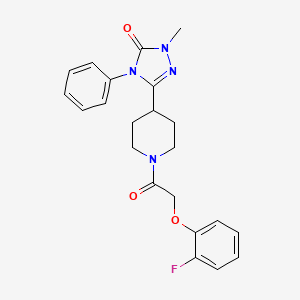
![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)